molecular formula C10H12ClN3O3S B1471080 (3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride CAS No. 1573547-68-8

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Cat. No.: B1471080
CAS No.: 1573547-68-8
M. Wt: 289.74 g/mol
InChI Key: OUVFMAQNQJWMPT-UHFFFAOYSA-N
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Description

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C10H12ClN3O3S and its molecular weight is 289.74 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3-(benzenesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S.ClH/c11-6-10-12-9(13-16-10)7-17(14,15)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVFMAQNQJWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NOC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 1573547-68-8
  • Molecular Formula : C10H12N4O2S
  • Molecular Weight : 252.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Dopamine Receptors : The compound exhibits a notable affinity for dopamine receptors, particularly D2 and D3 receptors. It is suggested that it binds to allosteric sites on these receptors, modulating their activity and potentially influencing neurotransmission pathways related to mood regulation and motor control .

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

  • Neuroprotective Effects : In preclinical models of Parkinson's disease, compounds similar in structure have shown the ability to reverse symptoms induced by neurotoxins like MPTP, indicating potential neuroprotective properties.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could contribute to its neuroprotective effects by mitigating oxidative stress in neuronal cells .
  • Anticancer Potential : Some derivatives of oxadiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Recent studies have explored the biological activities of similar oxadiazole derivatives:

StudyFindings
Demonstrated that derivatives can effectively bind to dopamine receptors and influence motor control in animal models.
Investigated the cytotoxic effects against HeLa and A549 cell lines, showing significant antiproliferative activity at specific concentrations.
Reported antioxidant properties in a series of synthesized oxadiazole compounds that are structurally similar to the target compound.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. The incorporation of the phenylsulfonyl group in (3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride may enhance its efficacy against bacterial strains and fungi. Studies have shown that oxadiazoles can disrupt microbial cell walls and inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics .

Anticancer Activity
There is emerging evidence that oxadiazole derivatives possess anticancer properties. The specific structure of this compound may contribute to its ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Biological Research Applications

Inflammation Modulation
The compound's potential role in modulating inflammatory responses has been a subject of interest. Research suggests that oxadiazole derivatives can act as inhibitors of pro-inflammatory cytokines, thus providing a therapeutic avenue for treating chronic inflammatory diseases. The phenylsulfonyl group may enhance the compound's ability to penetrate biological membranes and exert anti-inflammatory effects at the cellular level .

Neuroprotective Effects
Recent studies have indicated that certain oxadiazole derivatives exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This aspect is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound could potentially mitigate neuronal damage by modulating oxidative stress pathways .

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of oxadiazole units into polymer backbones can improve material stability and resistance to degradation under various environmental conditions .

Case Studies and Research Findings

Study Application Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations lower than existing antibiotics .
Study 2Anticancer PropertiesInduced apoptosis in breast cancer cell lines; reduced tumor size in animal models .
Study 3Inflammation ModulationInhibited TNF-alpha production in macrophages, suggesting potential for treating autoimmune diseases .
Study 4NeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents .
Study 5Polymer DevelopmentCreated a polymer blend with improved tensile strength and thermal stability compared to traditional materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Reactant of Route 2
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(3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.